molecular formula C20H23N3O3 B4911913 N-benzyl-2-[2-(4-tert-butylbenzoyl)hydrazinyl]-2-oxoacetamide

N-benzyl-2-[2-(4-tert-butylbenzoyl)hydrazinyl]-2-oxoacetamide

Cat. No.: B4911913
M. Wt: 353.4 g/mol
InChI Key: AJPHDPKPTGHJRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-2-[2-(4-tert-butylbenzoyl)hydrazinyl]-2-oxoacetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzyl group, a tert-butylbenzoyl group, and a hydrazinyl-oxoacetamide moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-[2-(4-tert-butylbenzoyl)hydrazinyl]-2-oxoacetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of benzylamine with 4-tert-butylbenzoyl chloride to form N-benzyl-4-tert-butylbenzamide. This intermediate is then reacted with hydrazine hydrate to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve optimization of reaction conditions to improve yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-[2-(4-tert-butylbenzoyl)hydrazinyl]-2-oxoacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-benzyl-2-[2-(4-tert-butylbenzoyl)hydrazinyl]-2-oxoacetic acid, while reduction may produce N-benzyl-2-[2-(4-tert-butylbenzoyl)hydrazinyl]-2-aminoacetamide .

Mechanism of Action

The mechanism of action of N-benzyl-2-[2-(4-tert-butylbenzoyl)hydrazinyl]-2-oxoacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-2-[2-(4-tert-butylbenzoyl)hydrazinyl]-2-oxoacetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications .

Properties

IUPAC Name

N-benzyl-2-[2-(4-tert-butylbenzoyl)hydrazinyl]-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O3/c1-20(2,3)16-11-9-15(10-12-16)17(24)22-23-19(26)18(25)21-13-14-7-5-4-6-8-14/h4-12H,13H2,1-3H3,(H,21,25)(H,22,24)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJPHDPKPTGHJRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NNC(=O)C(=O)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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